molecular formula C16H22ClNO3 B085688 Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride CAS No. 1033-93-8

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B085688
CAS No.: 1033-93-8
M. Wt: 311.8 g/mol
InChI Key: LMTQWMZJZQCHRG-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C16H22ClNO3 and a molecular weight of 311.80378 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and pharmacology. The compound is characterized by its piperidine ring structure, which is substituted with an ethyl ester and a phenethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 4-oxo-1-phenethylpiperidine-3-carboxylic acid with ethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification steps may include additional techniques such as distillation and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Carbethoxy-1-(beta-phenethyl)-4-piperidone hydrochloride
  • 3-Carbethoxy-1-(beta-phenethyl)-4-piperidonehydrochloride
  • 4-Oxo-1-phenaethyl-piperidin-3-carbonsaeure-aethylester, Hydrochlorid

Uniqueness

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where specific reactivity and interactions are required .

Properties

IUPAC Name

ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-2-20-16(19)14-12-17(11-9-15(14)18)10-8-13-6-4-3-5-7-13;/h3-7,14H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTQWMZJZQCHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033-93-8
Record name 3-Piperidinecarboxylic acid, 4-oxo-1-(2-phenylethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033-93-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 4-oxo-1-phenethyl-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49903
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Record name Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride
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